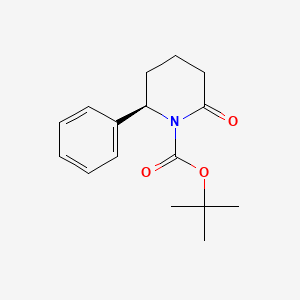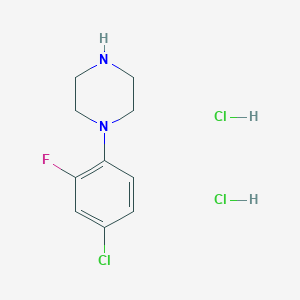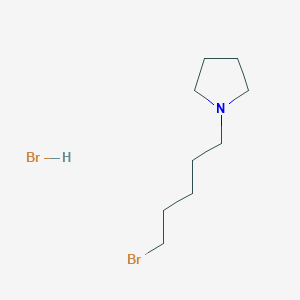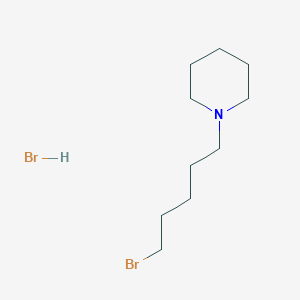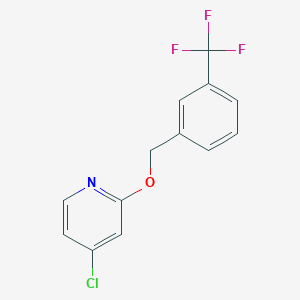
6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate is a heterocyclic compound with the molecular formula C5H6N2O3. This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of an oxo group at position 6 and a carbaldehyde group at position 3 makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-ketoglutaric acid with hydrazine to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid, which is then oxidized to form the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as copper acetate, with the reaction mixture being stirred at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbaldehyde group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Oxidation: 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid.
Reduction: 6-Hydroxy-1,6-dihydropyridazine-3-carbaldehyde.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB/MAPK pathway . This anti-inflammatory activity is particularly relevant in the context of acute lung injury and sepsis, where excessive inflammation plays a critical role in disease progression.
Comparaison Avec Des Composés Similaires
- 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid
- 1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Uniqueness: 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde hydrate is unique due to the presence of both an oxo group and a carbaldehyde group on the pyridazine ring
Propriétés
Numéro CAS |
1409932-24-6 |
|---|---|
Formule moléculaire |
C5H6N2O3 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
6-oxo-1H-pyridazine-3-carbaldehyde;hydrate |
InChI |
InChI=1S/C5H4N2O2.H2O/c8-3-4-1-2-5(9)7-6-4;/h1-3H,(H,7,9);1H2 |
Clé InChI |
FRSYQBQHKXPMBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NN=C1C=O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)
![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)
